2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Thioamide Formation: The ethanethioamide moiety can be introduced by reacting the isoquinoline derivative with an appropriate thioamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
2-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanethioamide can be compared with other isoquinoline derivatives, such as:
6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol: Similar in structure but differs in the functional groups attached to the isoquinoline core.
7,8-Dihydroxy-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid ethyl ester: Contains additional hydroxyl and carboxylic acid ester groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
1204297-83-5 |
---|---|
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanethioamide |
InChI |
InChI=1S/C12H16N2OS/c1-15-11-3-2-10-7-14(8-12(13)16)5-4-9(10)6-11/h2-3,6H,4-5,7-8H2,1H3,(H2,13,16) |
InChI Key |
RXGPXMQOGZZVRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2)CC(=S)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.